molecular formula C16H25NO5 B583667 N-Desisopropyl-N-formyl Bisoprolol CAS No. 1346602-59-2

N-Desisopropyl-N-formyl Bisoprolol

Cat. No.: B583667
CAS No.: 1346602-59-2
M. Wt: 311.378
InChI Key: ORRCLDMYFNBBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Desisopropyl-N-formyl Bisoprolol” is a biochemical compound used for proteomics research . It has a molecular formula of C16H25NO5 and a molecular weight of 311.37 . It is also known by the chemical name "Formamide, N-[2-hydroxy-3-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]propyl]-" .


Synthesis Analysis

The synthesis of bisoprolol derivatives, such as N-acetyl bisoprolol and N-formyl bisoprolol, involves acetylation and formylation reactions . The yields of these reactions were determined to be 32.40% for N-acetyl bisoprolol and 20.20% for N-formyl bisoprolol .

Mechanism of Action

While the mechanism of action for “N-Desisopropyl-N-formyl Bisoprolol” is not explicitly stated, bisoprolol, a related compound, works by selectively and competitively blocking catecholamine (adrenaline) stimulation of β1 adrenergic receptors, which are mainly found in heart muscle cells and heart conduction tissue .

Future Directions

Bisoprolol and its derivatives, including “N-Desisopropyl-N-formyl Bisoprolol”, have potential applications as antihypertensive drugs . In silico methods such as molecular docking, molecular dynamics simulation, and SwissADME prediction are being used to evaluate the potential of these bisoprolol derivatives as antihypertensive drugs .

Properties

IUPAC Name

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-13(2)21-8-7-20-10-14-3-5-16(6-4-14)22-11-15(19)9-17-12-18/h3-6,12-13,15,19H,7-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRCLDMYFNBBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.